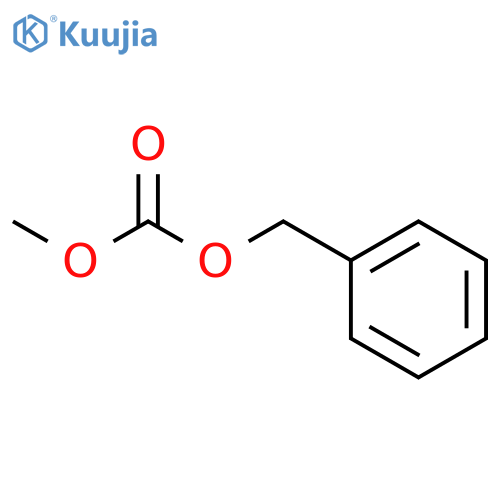Cas no 13326-10-8 (Benzyl Methyl Carbonate)

Benzyl Methyl Carbonate structure
商品名:Benzyl Methyl Carbonate
Benzyl Methyl Carbonate 化学的及び物理的性質
名前と識別子
-
- Carbonicacid, methyl phenylmethyl ester
- Benzyl Methyl Carbonate
- Carbonic acid, methyl phenylmethyl ester
- SCHEMBL1549936
- DTXSID30928021
- starbld0045513
- benzylmethylcarbonat
- 13326-10-8
-
- インチ: InChI=1S/C9H10O3/c1-11-9(10)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
- InChIKey: ZGEPKHDCMGFQQP-UHFFFAOYSA-N
- ほほえんだ: COC(OCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 166.06300
- どういたいしつりょう: 166.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 35.5Ų
じっけんとくせい
- PSA: 35.53000
- LogP: 1.96960
Benzyl Methyl Carbonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B254500-10g |
Benzyl Methyl Carbonate |
13326-10-8 | 10g |
$ 1160.00 | 2023-04-18 | ||
| A2B Chem LLC | AE38233-1g |
Benzyl Methyl Carbonate |
13326-10-8 | 1g |
$413.00 | 2024-04-20 | ||
| 1PlusChem | 1P009ERD-1g |
Benzyl Methyl Carbonate |
13326-10-8 | 1g |
$230.00 | 2025-02-24 | ||
| TRC | B254500-1g |
Benzyl Methyl Carbonate |
13326-10-8 | 1g |
$ 150.00 | 2023-04-18 | ||
| 1PlusChem | 1P009ERD-10g |
Benzyl Methyl Carbonate |
13326-10-8 | 10g |
$1004.00 | 2025-02-24 |
Benzyl Methyl Carbonate 関連文献
-
Xueqin Cao,Yugen Zhang Green Chem. 2016 18 2638
-
Maurizio Selva,Enrico Militello,Massimo Fabris Green Chem. 2008 10 73
-
Pietro Tundo,Fabio Aricò,Anthony E. Rosamilia,Sofia Memoli Green Chem. 2008 10 1182
-
Subodh Kumar,Suman L. Jain New J. Chem. 2013 37 3057
-
Yahui Li,Zechao Wang,Xiao-Feng Wu Green Chem. 2018 20 969
13326-10-8 (Benzyl Methyl Carbonate) 関連製品
- 3459-92-5(Dibenzyl carbonate)
- 31139-36-3(Dibenzyl Dicarbonate)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
